5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidinone moiety. Key structural features include:
- Position 5: A (2-chlorophenyl)methyl group, introducing steric bulk and halogen-mediated electronic effects.
- Position 1: A 2-methylphenyl substituent, contributing hydrophobic interactions and steric hindrance.
The ortho-chloro substitution on the benzyl group may enhance binding specificity in biological targets compared to para-substituted analogs .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-6-2-5-9-17(13)24-18-15(10-22-24)19(25)23(12-21-18)11-14-7-3-4-8-16(14)20/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKAQCJKVCMZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with 2-chlorobenzaldehyde and 2-methylbenzaldehyde under reflux conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methylphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDKs.
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which are crucial regulators of the cell cycle. By binding to the active site of CDK2/cyclin A2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Core Modifications
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (): Core: Pyrrolo[2,3-d]pyrimidine instead of pyrazolo[3,4-d]pyrimidinone. Substituents: Chlorophenyl at position 5 and methylphenyl at position 5. Crystallographic data reveals a pseudo-inversion center, suggesting conformational flexibility .
Substituent Variations
- 1-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Substituents: 4-Chlorophenyl (para) at position 5 and aminoethyl at position 1.
- 6-Chloro-1-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Substituents: Chlorine at position 6 and allyl group at position 1.
Physicochemical Properties
Pharmacological Considerations
- Target Compound : The ortho-chlorophenyl and 2-methylphenyl groups may enhance binding to kinases or GPCRs due to combined hydrophobic and halogen-bonding interactions.
- Methoxyquinoline Derivatives (): Exhibit distinct NMR shifts (e.g., δ 8.89–8.92 for methoxyquinoline protons), suggesting strong electron-withdrawing effects that could influence receptor binding .
- Amino-Substituted Analogs (): The amino group at position 4 (e.g., 4-amino-1-(2-chlorophenyl)-5-methyl derivative) may enable hydrogen bonding, a feature absent in the target compound .
Biological Activity
5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structural features, including the presence of 2-chlorophenyl and 2-methylphenyl substituents, contribute to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 2-chlorophenyl and 2-methylphenyl groups |
| Molecular Formula | C15H14ClN3O |
| Molecular Weight | 273.74 g/mol |
These characteristics enhance its binding affinity to specific biological targets, which is critical for its pharmacological effects.
This compound exhibits its biological activity primarily through interaction with various kinases. These interactions disrupt signaling pathways involved in cell proliferation and survival, leading to potential applications in cancer therapy and anti-inflammatory treatments.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play a role in cancer cell signaling.
- Induction of Apoptosis : By disrupting critical signaling pathways, it can induce programmed cell death in cancer cells.
- Anti-inflammatory Effects : The compound also demonstrates properties that may reduce inflammation.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound. Below are summarized findings from key research:
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 3.79 | Effective against breast cancer cells |
| SF-268 | 12.50 | Shows potential against glioma cells |
| NCI-H460 | 42.30 | Active against lung cancer cells |
These results indicate that the compound has significant cytotoxicity across multiple cancer types.
Case Studies
- MCF7 Breast Cancer Model : In a study assessing the effects on MCF7 cells, the compound demonstrated an IC50 value of 3.79 µM, indicating potent anti-cancer activity.
- NCI-H460 Lung Cancer Model : Another study showed that at concentrations up to 42.30 µM, the compound effectively inhibited cell growth in NCI-H460 lung cancer cells.
- Anti-inflammatory Applications : Research has indicated that the compound may also reduce inflammatory markers in vitro, suggesting broader therapeutic potential beyond oncology.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound enhances its biological activity compared to other pyrazolo derivatives. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Basic scaffold similar to target | Diverse pharmacological properties |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains triazole moiety; potential kinase inhibitor | Similar anti-cancer properties |
The incorporation of both 2-chlorophenyl and 2-methylphenyl groups significantly enhances binding affinity and specificity towards molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
